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Bovine Beta-defensin 5

Cat. No.: B1577983
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Description

Overview of Host Defense Peptides (HDPs) in Mammalian Systems

Host defense peptides are evolutionarily conserved components of the innate immune system found across the animal and plant kingdoms. cabidigitallibrary.org In mammals, these peptides are produced by various cells, including epithelial cells and phagocytes like neutrophils and macrophages. cabidigitallibrary.orgnih.gov They are typically small, cationic, and amphipathic, characteristics that allow them to interact with and disrupt the negatively charged membranes of microbes. mdpi.comwikipedia.org

The two major families of HDPs in mammals are cathelicidins and defensins. mdpi.com Defensins are further categorized into alpha (α), beta (β), and theta (θ) defensins based on their disulfide bond pairing. mdpi.com While primates have both α- and θ-defensins, the bovine genome exclusively contains the β-defensin subfamily. physiology.orgnih.gov HDPs possess a dual function: they can directly kill a wide range of pathogens, including bacteria, fungi, and enveloped viruses, and they can also modulate the immune response. cabidigitallibrary.orgmdpi.com This immunomodulatory capacity includes attracting immune cells to the site of infection and influencing inflammatory processes, thereby bridging the innate and adaptive immune responses. nih.govmdpi.com

Specific Context of Beta-Defensins in Bovine Immunity

Cattle possess a remarkably diverse and expanded repertoire of β-defensin genes, with at least 57 genes identified across four chromosomal clusters. physiology.orgnih.govnih.gov This genetic expansion suggests a significant evolutionary pressure for these peptides in bovine host defense. physiology.orgnih.gov Bovine β-defensins are expressed in a wide array of tissues, particularly at mucosal surfaces exposed to microbes, such as the respiratory and gastrointestinal tracts, and in immune cells like neutrophils and macrophages. physiology.orgresearchgate.net

Their functions are critical for protecting against pathogens and regulating immune responses. physiology.orgnih.gov For instance, they are key players in the defense against mastitis, an inflammatory disease of the mammary gland that is a major economic concern in the dairy industry. nih.govnih.gov The expression of various β-defensins is often induced or upregulated in response to infection or inflammatory stimuli. nih.govasm.org One of the first β-defensins discovered, tracheal antimicrobial peptide (TAP), is known to be involved in the early inflammatory response and is expressed in the mammary gland. physiology.org

Significance of Bovine Beta-defensin 5 in Veterinary Science and Research

This compound (BNBD5) is a notable member of the bovine β-defensin family. It was first identified in neutrophils and is also expressed in other cells like alveolar macrophages and mammary epithelial cells. researchgate.netmdpi.com Research has highlighted its importance in the innate immune response to various pathogens.

Studies have shown that mastitis, an infection of the mammary gland, leads to a significant increase in the mRNA levels of BNBD5 in mammary epithelial cells. asm.orgvetres.org This indicates a direct role for BNBD5 in combating udder infections. asm.org Further research has demonstrated that BNBD5 can provide protection against multidrug-resistant Klebsiella pneumoniae by modulating the inflammatory response in the lungs. mdpi.comnih.gov It has also been shown to have antimicrobial effects against Mycobacterium bovis, the causative agent of bovine tuberculosis, both in laboratory settings and in animal models. bohrium.commdpi.com The ability of BNBD5 to not only act as an antimicrobial but also to regulate the host's immune response makes it a significant subject of research for developing new strategies to combat infectious diseases in cattle. nih.govbohrium.com

Properties

bioactivity

Antibacterial

sequence

QVVRNPQSCRWNMGVCIPISCPGNMRQIGTCFGPRVPCCRRW

Origin of Product

United States

Genomic Organization and Genetic Aspects of Bovine Beta Defensin 5

Gene Locus and Chromosomal Mapping

The gene encoding Bovine Beta-defensin 5 is located on bovine chromosome 27 (BTA27). physiology.orgnih.gov It resides within a large and dense cluster of beta-defensin genes designated as syntenic cluster D. physiology.orgnih.gov This cluster is the largest of the four beta-defensin clusters found in the bovine genome, spanning approximately 1.9 megabases and containing at least 30 beta-defensin genes. physiology.orgnih.gov The other three clusters are found on chromosomes 8, 13, and 23. nih.gov

The beta-defensin gene cluster on BTA27 is considered the most ancient, showing orthologous relationships to the single defensin (B1577277) cluster found in avian species. physiology.org In comparison to the human genome, this bovine chromosomal region is orthologous to the beta-defensin gene clusters located on human chromosome 8p23.1. nih.gov

Feature Description
Gene Name This compound (BBD5), DEFB5, BNBD5
Chromosome 27
Gene Cluster Syntenic Cluster D
Cluster Size ~1.9 Mb
Number of Genes in Cluster At least 30
Human Orthologous Region Chromosome 8p23.1

Gene Structure and Exon-Intron Architecture

Like most mammalian beta-defensin genes, BBD5 exhibits a characteristic two-exon structure. frontiersin.orgresearchgate.net This genomic organization is highly conserved across the gene family and is fundamental to the synthesis of the functional peptide.

Exon 1: This exon typically encodes the 5' untranslated region (UTR) and a signal peptide sequence. The signal peptide directs the newly synthesized pre-propeptide to the endoplasmic reticulum, a critical step for its eventual secretion from the cell.

Exon 2: The second exon encodes the remainder of the pro-peptide and the mature defensin peptide itself. researchgate.net The mature peptide region contains the highly conserved, defining motif of beta-defensins: six cysteine residues that form three intramolecular disulfide bonds. These bonds are essential for the correct three-dimensional folding and stability of the peptide, which are critical for its antimicrobial and immunomodulatory functions. nih.govresearchgate.net

The pre-propeptide undergoes post-translational processing, where the signal peptide and pro-peptide are cleaved to release the final, active mature BBD5 peptide. nih.gov

Genetic Polymorphism and Allelic Variation of BBD5 in Cattle Populations

The genomic region containing the BBD5 gene is highly dynamic and polymorphic, a hallmark of genes involved in host-pathogen co-evolution. This genetic variation is a key driver of differing immune capabilities among individuals and breeds.

Single Nucleotide Polymorphisms (SNPs) and their Impact

Single Nucleotide Polymorphisms (SNPs) are a known source of genetic variation within beta-defensin genes and have been explored as potential markers for selecting animals with enhanced disease resistance. physiology.org While extensive SNP analysis has been conducted for some bovine beta-defensin genes, such as bBD103, detailed studies identifying specific SNPs within the BBD5 gene and their direct functional consequences are less prevalent in current literature. However, the high degree of variability in the region suggests that SNPs in the coding or regulatory regions of BBD5 likely exist and could influence its expression levels or the antimicrobial efficacy of the resulting peptide.

Copy Number Variation (CNV) of BBD5 and Related Genes

One of the most significant forms of genetic variation affecting the BBD5 gene is Copy Number Variation (CNV). nih.gov The beta-defensin gene cluster on chromosome 27 is one of the most prominent CNV regions in the entire bovine genome. physiology.orgfrontiersin.org

Research has demonstrated that the copy number of the gene cluster containing BBD5 varies significantly between cattle subspecies and among different breeds. physiology.org For instance, variations in the mean copy number of six defensin genes on chromosome 27, including DEFB5, have been observed between Bos indicus and Bos taurus cattle, as well as among the Bos taurus breeds of Angus, Holstein, and Hereford. physiology.org Some studies have shown that, on average, Bos taurus genomes may contain between 13 and 16 copies of each of these genes. physiology.org This extensive duplication has contributed to cattle having one of the most diverse repertoires of beta-defensin genes identified to date. physiology.org

Breed/Subspecies CNV Status for BBD5 Region
Bos taurus vs. Bos indicusVariation in mean copy number observed
AngusBreed-specific variation in copy number
HolsteinBreed-specific variation in copy number
HerefordBreed-specific variation in copy number

Implications of Genetic Diversity on BBD5 Function

The extensive genetic diversity, particularly CNV, within the BBD5 locus has significant functional implications. Gene dosage is often directly related to the level of gene expression; therefore, an increased copy number of the BBD5 gene is expected to lead to higher production of the BBD5 peptide at mucosal surfaces and by immune cells.

This variation can directly influence an animal's ability to resist infection. It is hypothesized that a higher defensin gene copy number may be protective against infectious diseases due to a more robust antimicrobial shield. physiology.orgfrontiersin.org Conversely, elevated levels of these immunomodulatory peptides could also contribute to an increased susceptibility to inflammatory or autoimmune diseases. physiology.orgfrontiersin.org The high level of polymorphism and evidence of positive selection on beta-defensin genes indicate that this genetic diversity is actively maintained in cattle populations, likely providing a selective advantage in responding to a constantly changing landscape of pathogens.

Comparative Genomics of Beta-Defensins in Bovine Species

The bovine genome possesses a notably expanded collection of beta-defensin genes compared to many other mammals, with at least 57 identified genes organized into four chromosomal clusters. physiology.org The cluster on chromosome 27, which houses BBD5, is not only the largest but also contains genes that appear to have arisen from extensive gene duplication and diversification events after the divergence of primates and artiodactyls. royalsocietypublishing.org

Comparative genomic studies using the sheep (Ovis aries) genome as a reference have identified the orthologous region to the bovine chromosome 27 cluster on sheep chromosome 26. researchgate.net This region in sheep is also structurally complex and variable. These analyses have highlighted the complexity of the bovine locus, suggesting that the annotation of the bovine reference sequence may still be incomplete due to the high similarity and repetitive nature of the genes within the cluster. researchgate.net The evolution of this gene cluster through repeated duplications has created a large and phylogenetically diverse set of functional genes, equipping cattle with a formidable and adaptable innate immune defense system. physiology.org

Molecular Expression and Regulation of Bovine Beta Defensin 5

Tissue-Specific and Cell-Specific Expression Profiles of BBD5

The expression of BBD5 varies considerably across different tissues and cell types, exhibiting both constitutive and inducible patterns. This differential expression is critical for providing a tailored immune response at various anatomical sites.

Constitutive, or baseline, expression of BBD5 is observed in several tissues, suggesting a role in maintaining a constant level of antimicrobial surveillance. This continuous presence helps to prevent the colonization of pathogenic organisms at key mucosal surfaces and in immune cells.

BBD5 is constitutively expressed in a variety of tissues, including:

Respiratory Tract: Bovine alveolar macrophages, which are key immune cells in the lungs, show constitutive expression of BBD5, indicating its role in lung host defense. nih.gov

Mammary Gland: The mammary gland exhibits constitutive expression of β-defensins in the parenchyma and mammary epithelial cells (MECs), irrespective of age or lactation status. mdpi.comnih.gov This suggests a constant protective mechanism for this vital organ.

Reproductive Tract: Expression of some bovine β-defensins has been localized to the reproductive tract of healthy bulls, indicating constitutive expression in the absence of infection. physiology.org

Immune Cells: Mature myeloid cells, such as neutrophils and alveolar macrophages, demonstrate constitutive β-defensin gene expression. nih.gov

Table 1: Constitutive Expression of Bovine Beta-defensin 5 in Various Tissues

Tissue/Cell TypeLevel of Constitutive ExpressionReference
Bovine Alveolar MacrophagesPredominant nih.gov
Mammary Gland (Parenchyma, MECs)Present mdpi.comnih.gov
Male Reproductive TractLocalized physiology.org
Mature Myeloid Cells (Neutrophils)Present nih.gov

In addition to its constitutive presence, the expression of BBD5 can be significantly upregulated in response to various stimuli, particularly those associated with infection and inflammation. This inducible expression allows for a rapid and amplified defense mechanism when faced with a pathogenic threat.

The primary inducers of BBD5 expression include:

Bacterial Components: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of β-defensin expression in tracheal epithelial cells. nih.govphysiology.orgnih.gov Similarly, lipoteichoic acid (LTA) from Gram-positive bacteria can also induce β-defensin expression. nih.gov

Pathogens: Infections with bacteria such as Escherichia coli and Staphylococcus aureus lead to the induced production of β-defensins in the mammary gland. nih.gov

Inflammatory Mediators: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) can stimulate the expression of β-defensins. nih.govfrontiersin.orgasm.org

Table 2: Inducible Expression of this compound in Response to Stimuli

StimulusAffected Tissue/Cell TypeObserved EffectReference
Lipopolysaccharide (LPS)Tracheal Epithelial Cells, Mammary GlandUpregulation of expression nih.govnih.govphysiology.orgnih.gov
Lipoteichoic Acid (LTA)Mammary GlandInduction of expression nih.gov
Escherichia coliMammary GlandUpregulation of expression nih.gov
Staphylococcus aureusMammary GlandInduction of expression nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Tracheal Epithelial CellsInduction of expression nih.govasm.org
Interleukin-1β (IL-1β)Various Cell TypesInduction of expression frontiersin.orgasm.org

Regulatory Mechanisms of BBD5 Gene Expression

The expression of the BBD5 gene is tightly controlled by a network of regulatory mechanisms, ensuring that its production is appropriate for the physiological state of the animal. These mechanisms include transcriptional regulation through specific signaling pathways, hormonal modulation, and the influence of inflammatory mediators.

The induction of BBD5 expression in response to pathogens is primarily mediated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs). nih.gov

TLR/NF-κB Pathway: The activation of TLRs, for instance TLR4 by LPS, initiates a signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) transcription factor. nih.govphysiology.orgnih.gov Activated NF-κB then translocates to the nucleus and binds to specific sites in the promoter region of the BBD5 gene, driving its transcription. nih.govbio-rad.com This pathway is a central mechanism for the inducible expression of β-defensins during an immune response. nih.govnih.govucla.edu

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in the regulation of β-defensin expression. mdpi.com This pathway can be activated by various stimuli and can also lead to the activation of transcription factors that promote BBD5 gene expression. nih.gov The specific components of the MAPK pathway, such as ERK, JNK, and p38, can have differential effects depending on the stimulus and the target gene. researchgate.net

Hormones play a significant role in modulating the expression of β-defensins, particularly in reproductive and mammary tissues.

Prolactin: Prolactin is another hormone that has been implicated in the regulation of mammary gland function and could potentially influence the expression of immune-related genes like BBD5. nih.gov

The inflammatory response is a key driver of BBD5 expression. Various inflammatory mediators, produced in response to infection or tissue damage, can directly or indirectly influence the transcription of the BBD5 gene.

Cytokines: Pro-inflammatory cytokines such as TNF-α and IL-1β are potent inducers of β-defensin expression. frontiersin.orgasm.org These cytokines are often produced by immune cells at the site of infection and act on surrounding epithelial cells to enhance their antimicrobial defenses.

Prostaglandins: Prostaglandins are lipid compounds that are involved in the inflammatory response. nih.govnih.gov While their direct effect on BBD5 expression is not fully elucidated, they are known to modulate immune responses and could therefore indirectly influence β-defensin levels.

Epigenetic Regulation of BBD5

The expression of the gene encoding this compound (BBD5) is subject to epigenetic control, a layer of regulation that modifies gene activity without altering the underlying DNA sequence. These mechanisms are crucial for fine-tuning the innate immune response in bovine tissues, particularly in mammary epithelial cells. Key epigenetic processes, including DNA methylation and histone deacetylation, have been identified as significant influencers of β-defensin expression. nih.gov

Epigenetic modifications can determine the accessibility of the BBD5 gene to transcription factors. For instance, histone deacetylase 1 (HDAC1), an enzyme that typically promotes a more compact and transcriptionally repressed chromatin state, has been shown to control the expression of β-defensins in epithelial cells. nih.gov The expression of some defensins, like DEFB1, has been specifically linked to the presence of certain histone marks, which act as signals to either activate or silence gene expression. nih.gov

In bovine mammary epithelial cells, DNA methylation and histone deacetylation are recognized as important epigenetic mechanisms that influence the expression of β-defensins. nih.gov These processes allow for dynamic regulation of BBD5, enabling a rapid and robust response to stimuli such as pathogenic invasion while maintaining low expression levels under normal physiological conditions to conserve energy and prevent unnecessary inflammation. The interplay of these epigenetic factors ensures that BBD5 is expressed in a tissue-specific and stimulus-dependent manner, which is vital for its role in the innate immune defense of the mammary gland.

Table 1: Key Epigenetic Mechanisms Regulating Beta-defensin Expression

Epigenetic Mechanism Description Known Effect on Beta-defensins
DNA Methylation Addition of a methyl group to DNA, typically leading to gene silencing. Influences β-defensin expression in bovine mammary epithelial cells. nih.gov
Histone Deacetylation Removal of acetyl groups from histones, leading to condensed chromatin and transcriptional repression. Implicated in the regulation of β-defensins in bovine mammary epithelial cells. nih.gov
Histone Marks Covalent modifications to histone proteins that alter chromatin structure and gene expression. Expression of certain defensins (e.g., DEFB1) is associated with specific histone marks. nih.gov

Developmental and Physiological Factors Affecting BBD5 Expression

The expression of BBD5 is not static; it is dynamically regulated by a variety of developmental and physiological factors. These factors range from hormonal fluctuations associated with different life stages to the presence of pathogenic challenges, ensuring that BBD5 is available when and where it is most needed.

Developmental Regulation: The development of the bovine mammary gland is a complex process that occurs in distinct stages, including prepubertal, pubertal, gestational, and lactational phases. mdpi.com Each stage is characterized by unique hormonal profiles and cellular activities that can influence the expression of immune-related genes like BBD5. nih.gov During puberty and gestation, the mammary gland undergoes significant ductal elongation and the formation of lobulo-alveolar structures under the influence of hormones such as estrogen, progesterone, and prolactin. biorxiv.org These developmental changes create an environment where the regulation of innate immune components like β-defensins is critical for tissue homeostasis and preparing for lactation. biorxiv.org

Furthermore, subsets of β-defensin genes are known to be developmentally regulated during sexual maturation. physiology.org Studies in bulls have shown that the expression of several β-defensins increases during the transition to sexual maturity, highlighting a role for these peptides in the reproductive system. biorxiv.org

Physiological Factors:

Hormonal Influence: Hormones are key regulators of mammary gland function and also impact β-defensin expression. nih.gov In the female reproductive tract, estrogen has been shown to increase the expression of certain β-defensins. nih.gov While the specific effects of many hormones on BBD5 in the mammary gland are still being investigated, prolactin and estradiol (B170435) (E2) are known influencers. nih.gov There is a need for further research into the roles of other hormones like progesterone, growth hormone, and calcitonin in regulating bovine β-defensin expression. nih.gov

Pathogenic Challenge and Mastitis: One of the most significant factors inducing BBD5 expression is the presence of pathogens in the mammary gland. Bovine β-defensins are crucial components of the first line of defense against mastitis, an inflammatory condition often caused by bacteria such as Escherichia coli and Staphylococcus aureus. nih.govmdpi.comnih.gov The expression of β-defensins is constitutively present in the mammary glands and is significantly upregulated in response to infection. nih.gov The magnitude of this upregulation can differ depending on the specific pathogen. For instance, infection with E. coli or exposure to its endotoxin, lipopolysaccharide (LPS), typically results in a more significant and sustained increase in β-defensin expression compared to challenges with S. aureus or its component, lipoteichoic acid (LTA). nih.gov

Reproductive Status: The physiological state of the animal, particularly its reproductive status, influences the immune environment of the reproductive tract. During pregnancy, the immune system must tolerate the semi-allogeneic fetus, a state that shifts dramatically to a pro-inflammatory condition postpartum to expel fetal membranes and clear potential infections. nih.gov Bovine endometrial cells produce β-defensins, and their expression is significantly elevated during uterine disease, indicating their importance in maintaining reproductive health. nih.gov

Table 2: Influence of Physiological State on Bovine Beta-defensin Expression

Physiological State Key Factors Effect on Beta-defensin Expression
Mammary Gland Development Puberty, Gestation, Lactation Expression is regulated throughout different developmental stages. mdpi.comnih.gov
Hormonal Fluctuation Estrogen, Prolactin Hormones modulate the expression levels in reproductive and mammary tissues. nih.govnih.gov
Mastitis (Pathogen Infection) E. coli, S. aureus Strong and rapid upregulation of expression in mammary epithelial cells. nih.gov
Reproductive Cycle Pregnancy, Postpartum Expression levels change to adapt to shifting immune requirements. nih.gov

Structural Biology and Post Translational Modification of Bovine Beta Defensin 5

Role of Disulfide Bonds in BBD5 Tertiary Structure and Stability

The tertiary structure of BBD5 is stabilized by three intramolecular disulfide bonds. These covalent linkages form between the thiol groups of the six conserved cysteine residues. In beta-defensins, this bonding follows a specific Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6 connectivity pattern. nih.govphysiology.orgnih.gov This arrangement is critical for folding the peptide into its correct, biologically active three-dimensional shape. metwarebio.com

These disulfide bridges are vital for maintaining the structural integrity and stability of the molecule, particularly for secreted proteins like defensins that must function in the challenging extracellular environment. metwarebio.com The stability conferred by these bonds is essential for some of the peptide's functions, such as acting as a chemoattractant for immune cells, which is a receptor-mediated process requiring a well-defined structure. nih.gov Interestingly, while the stabilized tertiary structure is crucial for immunomodulatory activities, some studies on other beta-defensins have shown that the direct antimicrobial action against bacteria may not strictly require these disulfide bonds, suggesting different structural requirements for the peptide's various functions. researchgate.netnih.gov

Post-Translational Modifications (PTMs) of BBD5

Post-translational modifications are enzymatic processes that occur after protein synthesis, expanding the functional diversity of the proteome. Several PTMs have been identified in beta-defensins, which can significantly impact their activity and stability.

While research specific to BBD5 is ongoing, analysis of the protein and its bovine counterparts has identified several key PTMs.

Pyrrolidone Carboxylic Acid Formation: The UniProt database indicates that Bovine Beta-defensin 5 undergoes modification to form a pyrrolidone carboxylic acid at its N-terminus. uniprot.org This occurs from a glutamine residue.

Phosphorylation: Broader studies of the bovine beta-defensin family have identified potential phosphorylation sites, including those for protein kinase C and casein kinase II. nih.gov These modifications involve the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, which can act as a molecular switch to regulate protein function.

Glycosylation: The addition of sugar moieties, or glycosylation, is another PTM suggested for bovine beta-defensins expressed in the reproductive tract. nih.gov This can occur as N-linked glycosylation (on asparagine) or O-linked glycosylation (on serine or threonine).

Table 1: Potential Post-Translational Modifications in Bovine Beta-defensins

Modification TypeDescriptionResidues InvolvedFound in BBD5Found in Bovine Beta-defensin Family
Pyrrolidone Carboxylic Acid Cyclization of an N-terminal glutamine residue.Glutamine (Q)Yes uniprot.orgN/A
Phosphorylation Addition of a phosphate group.Serine (S), Threonine (T), Tyrosine (Y)PotentialYes nih.gov
Glycosylation Covalent attachment of sugar moieties.Asparagine (N), Serine (S), Threonine (T)PotentialYes nih.gov

The identified PTMs have significant implications for the biological role of BBD5 and related defensins.

Stability: The formation of N-terminal pyrrolidone carboxylic acid can protect peptides from degradation by aminopeptidases, thereby increasing the protein's half-life and stability in biological fluids.

Regulation of Activity: Phosphorylation is a key mechanism in cell signaling. For beta-defensins, phosphorylation can modulate their immunomodulatory functions, such as the ability to attract and activate other immune cells. nih.gov For instance, phosphorylation by casein kinase II has been implicated in regulating antiviral responses. nih.gov

Immune Evasion and Targeting: Glycosylation of beta-defensins expressed in sperm is thought to play a role in protecting the sperm from the female immune system and aiding in binding to the oviduct. nih.gov This modification can mask peptide epitopes from immune recognition or mediate specific cell-cell interactions.

Table 2: Functional Consequences of Post-Translational Modifications

Modification TypeFunctional ConsequenceImpact on BBD5
Pyrrolidone Carboxylic Acid Increases protein stability by preventing N-terminal degradation.Enhanced half-life and sustained activity.
Phosphorylation Modulates immunomodulatory and signaling functions; can regulate antiviral activity. nih.govCan act as a switch to turn on/off specific immune signaling pathways.
Glycosylation May aid in immune evasion and facilitate specific cell interactions, particularly in the reproductive tract. nih.govCould be critical for specialized functions related to fertility and host-pathogen interaction.

Biological Functions and Mechanisms of Action of Bovine Beta Defensin 5

Antimicrobial Activity of BBD5

BBD5 is a potent antimicrobial agent with a diverse range of targets. Its effectiveness stems from its ability to rapidly and efficiently kill or inhibit the growth of pathogenic microorganisms.

Spectrum of Antimicrobial Action Against Pathogens (Bacteria, Fungi, Viruses)

While research into the full spectrum of BBD5's antimicrobial activity is ongoing, studies have demonstrated its efficacy against a variety of pathogens.

Bacteria: BBD5 has shown significant bactericidal activity against several important bovine pathogens. Notably, recombinant mature Bovine Neutrophil β-defensin 5 (mBNBD5) has been proven effective against Mycobacterium smegmatis and Mycobacterium bovis, the causative agent of bovine tuberculosis. nih.gov Evidence also suggests an indirect protective role against multidrug-resistant Klebsiella pneumoniae. mdpi.com While comprehensive studies against a wider range of bacteria are limited, the general activity of bovine β-defensins against mastitis-causing bacteria like Escherichia coli and Staphylococcus aureus suggests a potential role for BBD5 in combating these infections as well. nih.gov

Fungi: The antifungal properties of BBD5 are an area of active investigation. While direct studies on BBD5's effect on fungi like Candida albicans are not yet widely available, the known antifungal activity of other β-defensins suggests that BBD5 may also contribute to the defense against fungal pathogens. nih.gov

Viruses: The antiviral capabilities of BBD5 are the least characterized aspect of its antimicrobial profile. Although some bovine β-defensins have demonstrated antiviral activity, specific data on BBD5's effectiveness against viral pathogens is currently lacking. nih.gov

Molecular Mechanisms of Microbial Inactivation (e.g., Membrane Disruption, Enzyme Inhibition)

The primary mechanism by which BBD5 and other β-defensins exert their antimicrobial effects is through the disruption of microbial cell membranes. As a cationic peptide, BBD5 is electrostatically attracted to the negatively charged components of microbial cell walls and membranes. This interaction leads to the permeabilization and eventual lysis of the pathogen.

Electron microscopy studies of M. bovis treated with recombinant mBNBD5 have revealed significant disruption of the bacterial cell wall, confirming this mechanism of action. nih.gov This membrane-disrupting activity is a hallmark of many antimicrobial peptides and allows for rapid and non-specific killing of a broad range of pathogens.

Specific Pathogen Targets and Efficacy Studies

To date, the most detailed efficacy studies for BBD5 have focused on mycobacteria. Research has demonstrated that recombinant mBNBD5 exhibits potent, dose-dependent bactericidal activity against both M. smegmatis and M. bovis in vitro. nih.gov

PathogenEfficacy of BBD5
Mycobacterium smegmatis Potent bactericidal activity in vitro. nih.gov
Mycobacterium bovis Potent bactericidal activity in vitro; causes disruption of the bacterial cell wall. nih.gov
Klebsiella pneumoniae (multidrug-resistant)Provides protection in a mouse model of pneumonia. mdpi.com

Immunomodulatory Roles of BBD5

Beyond its direct antimicrobial actions, BBD5 plays a significant role in modulating the host's immune response, influencing the behavior of immune cells and the production of signaling molecules.

Interaction with Host Immune Cells (e.g., Macrophages, Epithelial Cells)

BBD5 interacts with key immune cells to help coordinate the defense against pathogens. Bovine Neutrophil β-defensin 4 (BNBD4) and BBD5 are the most predominantly expressed β-defensins in bovine alveolar macrophages, suggesting a critical role for these peptides in the immune surveillance of the lungs.

Studies have shown that BBD5 can enhance the ability of macrophages to control intracellular pathogens. For instance, the addition of recombinant mBNBD5 to macrophage cell cultures infected with Mycobacterium tuberculosis and M. bovis significantly reduced the survival of these bacteria within the macrophages. nih.gov This indicates that BBD5 can augment the microbicidal activities of these important immune cells.

While direct evidence of BBD5's interaction with epithelial cells is still emerging, the expression of various β-defensins in epithelial tissues throughout the body suggests a fundamental role in mucosal immunity. nih.gov

Modulation of Cytokine and Chemokine Production

BBD5 has been shown to be a potent modulator of cytokine and chemokine production, which are critical for orchestrating the inflammatory response and recruiting other immune cells to the site of infection.

In a mouse model of pneumonia caused by multidrug-resistant Klebsiella pneumoniae, pretreatment with BBD5 significantly regulated the pulmonary inflammatory response. mdpi.com This included a reduction in the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-17 (IL-17) in the later stages of infection. mdpi.com

Furthermore, BBD5 was found to upregulate the messenger RNA (mRNA) expression of several chemokines in the lungs during early infection, including Cxcl1, Cxcl5, Ccl17, and Ccl22. mdpi.com This suggests that BBD5 can help to initiate a rapid immune response by attracting neutrophils and other immune cells to the site of infection.

Cytokine/ChemokineEffect of BBD5 on Production
TNF-α Decreased in late-stage K. pneumoniae infection. mdpi.com
IL-1β Decreased in late-stage K. pneumoniae infection. mdpi.com
IL-17 Decreased in late-stage K. pneumoniae infection. mdpi.com
Cxcl1 Increased mRNA expression in early K. pneumoniae infection. mdpi.com
Cxcl5 Increased mRNA expression in early K. pneumoniae infection. mdpi.com
Ccl17 Increased mRNA expression in early K. pneumoniae infection. mdpi.com
Ccl22 Increased mRNA expression in early K. pneumoniae infection. mdpi.com

Role in Chemotaxis and Immune Cell Recruitment

Bovine Beta-defensin 5 (BBD5) plays a significant role in orchestrating the immune response through the recruitment of key immune cells to sites of infection. This process, known as chemotaxis, is a critical first step in combating invading pathogens. Research has demonstrated that BBD5 has the ability to attract specific immune cells, thereby initiating and amplifying the body's defense mechanisms.

A notable study investigating the effects of BBD5 in a mouse model of multidrug-resistant Klebsiella pneumoniae infection revealed its potent chemoattractant properties. nih.gov In the early stages of infection, the administration of BBD5 led to a significant and rapid recruitment of macrophages and dendritic cells to the lungs. nih.gov This influx of essential immune cells is crucial for the initial clearance of pathogens and the subsequent activation of a broader immune response.

The mechanism by which BBD5 facilitates this immune cell recruitment involves the enhanced expression of specific chemokines, which are signaling proteins that direct the movement of immune cells. The study observed that BBD5 significantly increased the messenger RNA (mRNA) expression of several key chemokines, as detailed in the table below.

ChemokinePrimary Function in Immune Cell Recruitment
Cxcl1Attracts neutrophils to sites of inflammation.
Cxcl5A potent chemoattractant for neutrophils.
Ccl17Recruits T-helper 2 (Th2) cells and is involved in allergic inflammation.
Ccl22Attracts regulatory T cells and dendritic cells, modulating the immune response.

The upregulation of these chemokines by BBD5 highlights its role as a key mediator in the early stages of the immune response, ensuring that a robust population of immune cells is present to combat infection. While the primary evidence points to its action in the pulmonary system, the expression of BBD5 in various epithelial tissues suggests a broader role in immune surveillance and cell recruitment throughout the body.

Influence on Innate and Adaptive Immune Responses

The innate immune system, the body's first line of defense, is significantly impacted by BBD5. As previously noted, BBD5 enhances the recruitment of innate immune cells such as macrophages and dendritic cells. nih.gov Furthermore, it stimulates the production of pro-inflammatory cytokines, which are crucial for initiating a rapid and potent innate immune response. Research has shown that BBD5 significantly enhances the mRNA expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in the early phase of infection. nih.gov These cytokines are pivotal in activating various components of the innate immune system and promoting inflammation to control the spread of pathogens.

Interestingly, the influence of BBD5 on the inflammatory response appears to be time-dependent. While it promotes a pro-inflammatory environment in the initial stages of infection, it contributes to the downregulation of TNF-α, IL-1β, and Interleukin-17 (IL-17) in the later stages. nih.gov This suggests a regulatory role for BBD5 in preventing excessive and potentially damaging inflammation once the initial threat is controlled.

BBD5 also plays a crucial role in bridging the innate and adaptive immune responses. Dendritic cells, which are recruited by BBD5, are key antigen-presenting cells that are essential for activating the adaptive immune system. By attracting these cells to the site of infection, BBD5 facilitates the presentation of pathogen-derived antigens to T cells, a critical step in initiating an antigen-specific adaptive immune response.

The table below summarizes the key immunomodulatory effects of this compound on both innate and adaptive immunity based on available research findings.

Immune Response BranchSpecific Effect of this compoundKey Molecules/Cells Involved
Innate ImmunityRecruitment of immune cellsMacrophages, Dendritic Cells
Modulation of pro-inflammatory cytokinesUpregulation of TNF-α and IL-1β (early phase), Downregulation of TNF-α, IL-1β, and IL-17 (late phase)
Adaptive ImmunityFacilitation of antigen presentationDendritic Cells, T cells

Through these diverse mechanisms, BBD5 demonstrates its importance as a versatile immune modulator, contributing to both the immediate and long-term defense against pathogens.

Other Biological Functions of BBD5

Role in Reproductive Physiology (e.g., Sperm Function, Fertility)

While the broader family of bovine beta-defensins has been shown to play a significant role in reproductive physiology, the specific functions of this compound in this context are not well-documented in current scientific literature. oup.combiorxiv.organimal-reproduction.org

Extensive research has highlighted the importance of other bovine beta-defensins, such as Bovine Beta-defensin 126 (BBD126) and DEFB103, in male fertility. biorxiv.organimal-reproduction.org These defensins are known to be involved in sperm maturation, motility, and the ability of sperm to bind to the oviductal epithelium, all of which are critical for successful fertilization. biorxiv.orgnih.gov

Involvement in Tissue Homeostasis and Wound Healing

The role of the beta-defensin family of peptides in maintaining tissue homeostasis and promoting wound healing is an area of active research. frontiersin.orgnih.gov These peptides are known to contribute to the healing process through various mechanisms, including stimulating the migration and proliferation of key skin cells such as fibroblasts and keratinocytes. frontiersin.org

In a general context, defensins are recognized for their ability to reduce abscess formation and promote the healing of wounds. nih.gov They also play a role in regulating the microbial balance on epithelial surfaces, which is a crucial aspect of tissue homeostasis. mdpi.com

Despite these established functions for the broader beta-defensin family, there is currently a lack of specific research findings that directly detail the involvement of this compound in tissue homeostasis or the wound healing process. Therefore, while it is plausible that BBD5 may contribute to these functions, further studies are necessary to elucidate its specific roles and mechanisms of action in these biological processes.

Host Pathogen Interactions Involving Bovine Beta Defensin 5

BBD5 in the Context of Specific Bovine Diseases

Research has highlighted the involvement of BBD5 in the host response to several economically important bovine diseases, including mastitis and respiratory infections. Its expression and function are often tailored to the specific pathogen and the site of infection.

Bovine Mastitis: Bovine mastitis, an inflammation of the mammary gland, is a prevalent and costly disease in the dairy industry, frequently caused by bacteria such as Staphylococcus aureus. nih.govmdpi.com Studies have demonstrated that the gene for BBD5 is expressed in mammary epithelial cells and that its expression level is significantly higher in mammary tissues challenged with S. aureus. nih.gov This upregulation suggests a direct role for BBD5 in the innate immune defense of the udder against invading pathogens. nih.govnih.gov The expression of BBD5 in the alveolar, ductal, and cistern tissues of the mammary gland underscores its importance in providing a defensive barrier throughout the gland. nih.gov

Bovine Respiratory Disease: BBD5 is a key component of the lung's defense system. It is one of the most predominantly expressed beta-defensins in bovine alveolar macrophages, the resident immune cells of the pulmonary alveoli. nih.gov Its role has been specifically investigated in the context of infections with multidrug-resistant Klebsiella pneumoniae, a significant respiratory pathogen. nih.govresearchgate.net In a mouse model of K. pneumoniae infection, pretreatment with BBD5 provided effective protection by decreasing the bacterial load in the lungs and spleen and by mitigating the pathogen-induced histopathological damage to lung tissue. nih.gov

Bovine Tuberculosis: Bovine tuberculosis, caused by Mycobacterium bovis, is a chronic infectious disease with serious implications for animal health and public health. mdpi.comnih.gov BBD5 has demonstrated direct antimicrobial effects against M. bovis in vitro. mdpi.com Furthermore, it has been identified as a potent mucosal adjuvant. When used in a novel respiratory mucosal vaccine, BBD5 was shown to enhance antituberculosis immunity. nih.govnih.gov Intranasal administration of a vaccine containing BBD5 as an adjuvant provided significant protection against M. bovis challenge in mice, highlighting its potential in new strategies to control bovine tuberculosis. mdpi.comnih.gov

Research Findings on BBD5 in Specific Bovine Diseases
DiseasePathogenKey Research FindingsReference
Bovine MastitisStaphylococcus aureusHigher level of BBD5 gene expression observed in mammary gland tissues (alveolar, ductal, cistern) after challenge. nih.gov
Respiratory InfectionKlebsiella pneumoniae (multidrug-resistant)Administration of BBD5 decreased bacterial load in lungs and spleen and alleviated lung histopathology in a mouse model. nih.gov
Bovine TuberculosisMycobacterium bovisExhibits direct antimicrobial activity in vitro; acts as a mucosal adjuvant in vaccines, enhancing protective immunity and reducing bacterial load post-challenge. mdpi.comnih.govnih.gov

Molecular Crosstalk Between BBD5 and Pathogen Virulence Factors

The interaction between BBD5 and pathogens occurs at a molecular level, often involving direct engagement with pathogen-associated molecular patterns (PAMPs) and virulence factors. A primary example of this is the interaction with lipopolysaccharide (LPS).

LPS, also known as endotoxin, is a major component of the outer membrane of Gram-negative bacteria and a potent virulence factor that triggers strong inflammatory responses in the host. mdpi.com Beta-defensins, as cationic peptides, are preferentially attracted to the negatively charged outer membranes of bacteria. physiology.orgnih.gov This interaction can lead to the neutralization of LPS, preventing it from binding to host receptors like Toll-like receptor 4 (TLR4) and thereby dampening the inflammatory cascade. mdpi.comnih.gov The ability of beta-defensins to bind and neutralize endotoxins is a critical immunomodulatory function. nih.gov

While BBD5's direct binding affinity for LPS has not been as extensively characterized as some other beta-defensins, the general mechanism is well-established for the peptide family. nih.gov The amphipathic nature of defensins allows them to insert into the phospholipid membrane of pathogens, which can disrupt membrane integrity and lead to cell death. physiology.orgnih.gov This membrane-disrupting activity is a fundamental form of crosstalk, as it directly targets the structural components that are essential for pathogen viability and virulence.

Interestingly, the relationship between LPS and BBD5 expression can be complex. In bovine tracheal epithelial cells, LPS exposure induces the expression of beta-defensins. nih.gov However, in bovine alveolar macrophages, LPS did not upregulate the constitutive expression of BBD5, even though it induced the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suggests that the regulation of BBD5 in response to virulence factors like LPS is cell-type specific and context-dependent.

Molecular Interactions Between BBD5 and Pathogen Components
Pathogen Component / Virulence FactorType of Interaction with Beta-defensinsConsequence of InteractionReference
Lipopolysaccharide (LPS)Electrostatic attraction and bindingNeutralization of endotoxic activity, reduction of host inflammatory response. mdpi.comnih.gov
Bacterial Outer MembraneInsertion into phospholipid bilayerMembrane depolarization, disruption of cell wall integrity, and potential pathogen death. physiology.orgnih.gov

BBD5 Contribution to Host Resistance and Susceptibility to Infection

BBD5 contributes significantly to host resistance through both direct antimicrobial action and indirect immunomodulatory activities that bridge the innate and adaptive immune responses.

Immunomodulation and Immune Cell Recruitment: A key mechanism by which BBD5 enhances host resistance is through the regulation of the inflammatory response. nih.gov In the early phase of a K. pneumoniae infection, BBD5 was found to significantly enhance the expression of genes for cytokines and chemokines such as TNF-α and Interleukin-1 beta (IL-1β). nih.gov This initial pro-inflammatory signal is crucial for the rapid recruitment of immune cells like macrophages and dendritic cells to the site of infection. nih.gov Subsequently, in the later phase of infection, BBD5 helps to down-regulate the levels of TNF-α, IL-1β, and IL-17, thereby preventing excessive inflammation and tissue damage. nih.gov This dual role highlights its function in orchestrating a balanced and effective immune response.

Enhancement of Adaptive Immunity: BBD5 also plays a crucial role in shaping the adaptive immune response, a function powerfully demonstrated by its use as a vaccine adjuvant. nih.govnih.gov When delivered intranasally with Mycobacterium bovis antigens, BBD5 promotes the development of tissue-resident memory T cells (TRMs) in the lung and induces an antigen-specific antibody response in the airway. nih.govnih.gov This leads to a more robust and localized protective immunity against subsequent infection. nih.gov The ability to enhance both cellular (T-cell) and humoral (antibody) immunity makes BBD5 a valuable component in strategies to bolster host resistance. mdpi.comnih.gov

Contribution of BBD5 to Host Resistance
MechanismSpecific Action of BBD5OutcomeReference
ImmunomodulationRegulates cytokine and chemokine expression (e.g., TNF-α, IL-1β, IL-17); recruits macrophages and dendritic cells.Effective pathogen clearance and reduction of inflammatory tissue damage. nih.gov
Vaccine AdjuvanticityPromotes development of tissue-resident memory T cells (TRMs) and antigen-specific antibody responses in the airway.Enhanced protective immunity against pathogens like Mycobacterium bovis. nih.govnih.gov
Pathogen Load ReductionReduces bacterial burden in lungs and spleen during infection.Increased host survival and recovery. mdpi.comnih.gov
Therapeutic EnhancementAssists antibiotics (e.g., rifampicin) in inhibiting bacterial replication.Improved treatment outcomes for diseases like bovine tuberculosis. mdpi.com

Methodologies for Research on Bovine Beta Defensin 5

Molecular Cloning and Recombinant Expression Systems for BBD5

The production of Bovine Beta-defensin 5 (BBD5) for research purposes largely relies on molecular cloning and recombinant expression technologies. These approaches are essential for obtaining sufficient quantities of the peptide for structural and functional studies, as native BBD5 is often present in low concentrations in tissues.

Researchers have successfully cloned the cDNA sequence of BBD5 from bovine neutrophils. The full-length cDNA sequence, typically around 195 base pairs, contains an open reading frame that encodes the precursor protein. This sequence can then be subcloned into various expression vectors for recombinant production.

Several expression systems have been utilized for the production of BBD5 and other bovine β-defensins. The choice of system depends on factors such as the desired yield, post-translational modifications, and the intended application of the purified peptide.

Escherichia coli (E. coli): This prokaryotic system is widely used due to its rapid growth, high expression levels, and well-established genetic tools. BBD5 has been expressed in E. coli, often as a fusion protein to prevent degradation and facilitate purification. For instance, the BBD5 gene has been cloned into vectors like pET-30a(+), which can add a His-tag to the recombinant protein. However, expression in E. coli can sometimes lead to the formation of insoluble inclusion bodies, requiring additional refolding steps to obtain the biologically active peptide. Furthermore, as a prokaryotic system, E. coli does not perform the post-translational modifications, such as glycosylation, that might occur in eukaryotic systems.

Pichia pastoris (P. pastoris): This methylotrophic yeast is another popular expression host for β-defensins. P. pastoris offers several advantages over bacterial systems, including the ability to perform post-translational modifications and secrete the recombinant protein into the culture medium, which simplifies purification. BBD5 has been successfully expressed in P. pastoris, and this system has been shown to produce a biologically active peptide. To enhance purification and yield, a 6-His·tag has been added to the C-terminus of the mature BBD5 gene during cloning for expression in P. pastoris nih.gov.

The table below summarizes the common recombinant expression systems used for BBD5.

Expression SystemAdvantagesDisadvantagesVector Examples
Escherichia coli High yield, rapid growth, low costPotential for inclusion body formation, lack of eukaryotic post-translational modificationspET vectors (e.g., pET-30a(+))
Pichia pastoris Secretion of recombinant protein, potential for post-translational modifications, high cell density fermentationSlower growth compared to bacteria, potential for hyperglycosylationpPICZαA

Purification Strategies for Native and Recombinant BBD5

The purification of both native and recombinant BBD5 is a critical step to ensure that the peptide is free from contaminants that could interfere with subsequent analyses. A variety of chromatography techniques are employed, often in a multi-step process, to achieve high purity.

For native BBD5 , which is typically isolated from bovine neutrophils, the initial step involves obtaining a granule-rich cytoplasmic fraction. This is followed by a series of chromatographic separations. Common techniques include:

Gel Filtration Chromatography: This method separates proteins based on their size. It is often used as an early step in the purification process to separate BBD5 from larger and smaller proteins in the neutrophil extract.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is a powerful tool for purifying defensins and is often used in the final stages of purification to achieve homogeneity.

For recombinant BBD5 , the purification strategy is often simplified, especially when affinity tags are used.

Affinity Chromatography: This is a highly specific method that utilizes the binding affinity of the recombinant protein for a particular ligand. When BBD5 is expressed with a His-tag, Nickel-Chelating Affinity Chromatography (Ni-NTA) is a common and efficient one-step purification method. The His-tagged BBD5 binds to the nickel ions immobilized on the chromatography resin, while other proteins are washed away. The purified BBD5 is then eluted by changing the pH or by adding a competing molecule like imidazole.

Ion Exchange Chromatography: This technique separates proteins based on their net charge at a specific pH. Since BBD5 is a cationic peptide, cation exchange chromatography can be an effective purification step.

The following table provides an overview of chromatography techniques used for BBD5 purification.

Chromatography TechniquePrinciple of SeparationApplication for BBD5
Gel Filtration ChromatographySize and molecular weightInitial purification of native BBD5 from neutrophil extracts.
Reverse-Phase HPLC (RP-HPLC)HydrophobicityFinal polishing step for both native and recombinant BBD5 to achieve high purity.
Affinity Chromatography (e.g., Ni-NTA)Specific binding to a ligand (e.g., His-tag binding to Ni2+)Primary purification step for His-tagged recombinant BBD5.
Ion Exchange ChromatographyNet chargePurification of both native and recombinant BBD5 based on its cationic nature.

To assess the effectiveness of the purification process, several analytical techniques are used to determine the purity and yield of the BBD5 preparation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a standard method to visualize the purity of a protein sample and estimate its molecular weight. A single band corresponding to the expected molecular weight of BBD5 (around 5-6 kDa) on an SDS-PAGE gel indicates a high degree of purity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Analytical RP-HPLC can also be used to assess purity. A pure sample will typically show a single, sharp peak in the chromatogram.

Protein Concentration Assays: The yield of purified BBD5 is determined by measuring the total protein concentration in the final sample. Common methods include the Bradford or BCA (Bicinchoninic Acid) protein assays, or by measuring the absorbance at 280 nm, although the latter is less accurate for peptides lacking tryptophan and tyrosine residues.

Mass Spectrometry: Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the identity and purity of the final product by accurately measuring its molecular mass.

Structural Elucidation Techniques (e.g., NMR, X-ray Crystallography)

Determining the three-dimensional (3D) structure of BBD5 is crucial for understanding its mechanism of action. The primary techniques used for the structural elucidation of proteins and peptides like BBD5 are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

While a specific high-resolution 3D structure for BBD5 has not been extensively detailed in publicly available databases, the structures of other bovine β-defensins, such as bovine neutrophil β-defensin-12 (BNBD-12), have been solved by NMR. These studies reveal a conserved structural fold characteristic of the β-defensin family. This conserved structure consists of a triple-stranded, anti-parallel β-sheet. A key feature of β-defensins is the presence of six conserved cysteine residues that form three intramolecular disulfide bonds, which are critical for the stability and biological activity of the peptide. The disulfide bridging pattern for β-defensins is typically Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the 3D structure of small to medium-sized proteins in solution, which can mimic their native environment. For a peptide like BBD5, 2D and 3D NMR experiments would be performed on isotopically labeled (¹³C, ¹⁵N) samples to assign the resonances of all atoms. Distance and dihedral angle restraints derived from the NMR data are then used to calculate a family of structures that are consistent with the experimental data.

X-ray Crystallography: This technique requires the protein to be in a crystalline form. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built. While X-ray crystallography can provide very high-resolution structures, obtaining suitable crystals of small, flexible peptides like defensins can be challenging.

In the absence of an experimentally determined structure for BBD5, computational methods such as homology modeling can be used to predict its 3D structure based on the known structures of related β-defensins.

Functional Assays for BBD5 Activity

To characterize the biological activity of BBD5, a variety of in vitro antimicrobial assays are performed. These assays are designed to determine the potency and spectrum of BBD5's antimicrobial effects against a range of microorganisms, including bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Assay: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation nih.gov. This is one of the most common assays to quantify the antimicrobial potency of a peptide. The assay is typically performed in a 96-well microtiter plate where a standardized inoculum of the test microorganism is exposed to serial dilutions of BBD5. The MIC value is determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Minimum Bactericidal Concentration (MBC) Assay: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium nih.gov. To determine the MBC, an aliquot from the wells of the MIC assay that show no visible growth is subcultured onto antibiotic-free agar plates. After incubation, the number of colony-forming units (CFUs) is counted. The MBC is the lowest concentration of the peptide that results in a significant reduction (e.g., 99.9%) in the initial bacterial inoculum.

Time-Kill Kinetics Assay: This assay provides information about the rate at which an antimicrobial agent kills a microorganism over time. A standardized bacterial suspension is incubated with a specific concentration of BBD5 (often a multiple of the MIC). At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL). The results are plotted as the log₁₀ of CFU/mL versus time, which allows for the visualization of the killing rate. A rapid decrease in bacterial count indicates a potent bactericidal effect.

The following table outlines the principles of these key in vitro antimicrobial assays.

AssayPrincipleInformation Obtained
Minimum Inhibitory Concentration (MIC) Determines the lowest concentration of BBD5 that inhibits the visible growth of a microorganism.Potency of BBD5 in inhibiting microbial growth (bacteriostatic activity).
Minimum Bactericidal Concentration (MBC) Determines the lowest concentration of BBD5 that kills a specific percentage (e.g., 99.9%) of the initial microbial population.Potency of BBD5 in killing microorganisms (bactericidal activity).
Time-Kill Kinetics Measures the rate of microbial killing by BBD5 over a specific time period.The speed and efficiency of the bactericidal or fungicidal activity of BBD5.

In Vitro Immunological Assays (e.g., Cell Viability, Cytokine Profiling, Chemotaxis Assays)

In vitro assays are fundamental to characterizing the direct immunological activities of BBD5. These studies provide insights into how the peptide modulates immune responses at a cellular level.

Cytokine Profiling: Research has shown that BBD5 can significantly modulate the expression of cytokines and chemokines, which are crucial signaling molecules in the immune system. In a mouse model of Klebsiella pneumoniae infection, pretreatment with BBD5 led to a dynamic regulation of the inflammatory response. During the early phase of infection, BBD5 significantly increased the mRNA expression of pro-inflammatory cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), CXCL1, CXCL5, CCL17, and CCL22 in the lungs. nih.gov Conversely, in the later stages of infection, BBD5 was found to significantly down-regulate the levels of TNF-α, IL-1β, and IL-17. nih.gov This suggests a role for BBD5 in initiating a robust early immune response while later helping to resolve inflammation. Studies on bovine alveolar macrophages (BAM) have identified that BNBD-5 is one of the most predominantly and constitutively expressed β-defensins. nih.gov However, in these specific cells, stimulation with lipopolysaccharide (LPS) did not alter β-defensin expression, even though it induced the production of TNF-α. nih.gov

Cytokine/ChemokineEffect of BBD5 (Early Infection Phase)Effect of BBD5 (Later Infection Phase)
TNF-αEnhanced mRNA Expression nih.govDown-regulated Levels nih.gov
IL-1βEnhanced mRNA Expression nih.govDown-regulated Levels nih.gov
IL-17Not ReportedDown-regulated Levels nih.gov
CXCL1Enhanced mRNA Expression nih.govNot Reported
CXCL5Enhanced mRNA Expression nih.govNot Reported
CCL17Enhanced mRNA Expression nih.govNot Reported
CCL22Enhanced mRNA Expression nih.govNot Reported

Chemotaxis Assays: The ability to attract immune cells to a site of infection is a key immunomodulatory function of defensins. BBD5 has demonstrated chemotactic activity, enhancing the rapid recruitment of macrophages and dendritic cells into the lungs during the early phase of K. pneumoniae infection in mice. nih.gov This function is critical for initiating the adaptive immune response and clearing pathogens. While specific studies on BBD5 are limited, bovine β-defensins, in general, are known to attract immature dendritic cells. mdpi.com

Cellular Interaction Studies (e.g., Binding Assays, Signaling Pathway Analysis)

Understanding how BBD5 interacts with host and microbial cells is crucial for elucidating its mechanism of action.

Binding Assays: As small, cationic peptides, β-defensins are characteristically attracted to the negatively charged phospholipids that make up bacterial membranes. physiology.org This interaction allows the amphipathic defensin (B1577277) molecule to insert into the pathogen's membrane, disrupting its integrity. physiology.orgfrontiersin.org While this is the generally accepted mechanism for many β-defensins, specific binding assays detailing the interaction of BBD5 with particular microbial or host cell receptors are not extensively detailed in the available literature.

Signaling Pathway Analysis: Advanced molecular techniques have begun to unravel the signaling pathways modulated by BBD5. RNA-sequencing analysis of lung tissue from mice infected with K. pneumoniae revealed that the infection activated several inflammatory and cell death pathways. nih.gov Pretreatment with BBD5 was shown to inhibit these signaling pathways, including those related to natural killer cell-mediated cytotoxicity, the IL-17 signaling pathway, inflammatory response, apoptosis, and necroptosis. nih.gov This indicates that BBD5's protective effects are mediated, at least in part, by down-regulating excessive and damaging inflammatory signaling. In a broader context, the induction of β-defensin expression is often regulated by pathways such as the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com

Signaling PathwayEffect of K. pneumoniae InfectionEffect of BBD5 Pretreatment
Natural Killer Cell-Mediated CytotoxicityActivated nih.govInhibited nih.gov
IL-17 Signaling PathwayActivated nih.govInhibited nih.gov
Inflammatory ResponseActivated nih.govInhibited nih.gov
ApoptosisActivated nih.govInhibited nih.gov
NecroptosisActivated nih.govInhibited nih.gov

In Vivo Animal Model Studies for BBD5

In vivo studies are indispensable for evaluating the physiological relevance of in vitro findings, providing data on the distribution, efficacy, and genetic importance of BBD5 in a whole-organism context.

Evaluation of Tissue Distribution and Pharmacokinetics in Animal Models

Research into the expression patterns of BBD5 provides clues about its physiological roles in different parts of the body.

Tissue Distribution: Studies in cattle have identified the expression of the gene encoding BBD5 in various tissues. Using RT-PCR, specific primers for BNBD5 amplified corresponding fragments from cDNA derived from the lung, trachea, and liver of Frisian crossbred cattle, and from the lung and trachea of native cattle. esg.net.eg Furthermore, analysis of bovine alveolar macrophages (BAM) showed that BNBD-5, along with BNBD-4, was among the most predominantly expressed β-defensins. nih.gov This constitutive expression in immune cells of the lung suggests a role in frontline respiratory defense. nih.gov

Tissue/Cell TypeBBD5 Expression Detected
LungYes esg.net.eg
TracheaYes esg.net.eg
LiverYes (in Frisian crossbred) esg.net.eg
Alveolar MacrophagesYes (Predominantly) nih.gov

Pharmacokinetics: To date, detailed pharmacokinetic studies evaluating the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered this compound in animal models have not been extensively reported in the scientific literature. nih.gov

Assessment of BBD5 Efficacy in Animal Disease Models (Non-Human)

The therapeutic potential of BBD5 has been assessed in preclinical animal models of infectious disease.

Efficacy in a Pneumonia Model: A significant study investigated the protective effects of synthetic BBD5 in a mouse model of lung infection with multidrug-resistant Klebsiella pneumoniae. nih.gov Although in vitro tests showed that BBD5 failed to directly kill the bacteria, its administration in vivo provided effective protection. nih.gov Mice pretreated with BBD5 exhibited a decreased bacterial load in both the lungs and the spleen and suffered less severe histopathological damage to the lungs compared to untreated mice. nih.gov These findings highlight that BBD5's protective mechanism in this context is likely immunomodulatory rather than direct bactericidal action. nih.gov

Efficacy ParameterOutcome of BBD5 Treatment in K. pneumoniae Mouse Model
Bacterial Load (Lungs)Decreased nih.gov
Bacterial Load (Spleen)Decreased nih.gov
Lung HistopathologyAlleviated Damage nih.gov
Direct Bactericidal Activity (In Vitro)Not Observed nih.gov

Gene Knockout/Knock-in Studies in Animal Models

While gene manipulation studies are powerful tools for defining the specific function of a protein, such research specifically targeting the BBD5 gene is limited. The scientific literature describes knockout mouse models for other β-defensins, which have revealed roles in processes like bacterial clearance and fertility. frontiersin.orgnih.gov However, to date, studies detailing the generation and analysis of animal models with specific knockout or knock-in of the this compound gene have not been prominently published.

Biotechnological and Applied Research Perspectives of Bovine Beta Defensin 5

Development of BBD5-Based Antimicrobial Agents for Animal Health

Bovine beta-defensins (BBDs) are a crucial component of the innate immune system in cattle, serving as natural antibiotics. physiology.orgmdpi.com These host defense peptides (HDPs) exhibit a broad range of antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. physiology.org The development of antimicrobial agents based on Bovine Beta-defensin 5 (BBD5) holds significant promise for improving animal health, particularly in the face of rising antimicrobial resistance. mdpi.com

The primary mechanism of action for beta-defensins involves the disruption of microbial membranes, leading to pore formation and membrane depolarization. physiology.org This mode of action makes it difficult for pathogens to develop resistance. mdpi.com Research has demonstrated the effectiveness of various bovine beta-defensins against mastitis-causing pathogens like Escherichia coli and Staphylococcus aureus. mdpi.commdpi.com For instance, bovine neutrophil β-defensin 5 has shown protective effects against multidrug-resistant Klebsiella pneumoniae. nih.gov

The expanded repertoire of at least 57 β-defensin genes in cattle, located in four distinct clusters, provides a diverse arsenal (B13267) of these antimicrobial peptides. nih.gov This genetic diversity offers a rich source for identifying and developing potent BBD5-based therapeutics. physiology.orgnih.gov The exploration of recombinant BBD5 and synthetic analogues is an active area of research, aiming to create tailored antimicrobial drugs with enhanced efficacy against specific animal pathogens. nih.gov

The potential applications for BBD5-based agents in animal health are extensive. They could offer an alternative to conventional antibiotics for treating infections like mastitis, which has significant economic implications for the dairy industry. mdpi.commdpi.com Furthermore, their role in modulating the immune response suggests they could be used to bolster the animal's natural defenses against a wide range of diseases. physiology.org

Table 1: Antimicrobial Spectrum of Bovine Beta-defensins

Pathogen TypeExamples of Susceptible PathogensReferences
Gram-negative bacteriaEscherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella enterica mdpi.commdpi.comnih.govnih.gov
Gram-positive bacteriaStaphylococcus aureus, Streptococcus agalactiae, Streptococcus uberis mdpi.commdpi.comnih.gov
FungiCandida spp. nih.gov

Strategies for Enhancing Innate Immunity in Livestock through BBD5 Modulation

Enhancing the innate immune system in livestock is a proactive approach to improving animal health and reducing the reliance on antibiotics. usda.gov this compound (BBD5) plays a significant role in the innate immune response, not only through its direct antimicrobial activity but also by modulating immune cell functions. physiology.org Strategies aimed at upregulating the expression and activity of BBD5 can therefore bolster the animal's natural defenses.

Several factors can influence the expression of β-defensins in cattle. These include hormonal changes, plant-derived compounds, and dietary components. mdpi.com The induction of β-defensins is often mediated through the Toll-like receptors (TLRs)/nuclear factor-kappa B (NF-κB) pathway, although other pathways like the mitogen-activated protein kinase (MAPK) pathway and epigenetic regulation also play a role. mdpi.com

Nutritional strategies are being explored to enhance innate immunity. For example, certain feed additives and probiotics have been shown to modulate the gut microbiota and stimulate the host's immune system, potentially leading to increased production of antimicrobial peptides like BBD5. nih.govnih.gov Probiotics, such as certain strains of Bacillus, can improve intestinal health and have been linked to the modulation of the host's immune response. gmpc-akademie.de

Another approach involves the use of immunostimulants that can trigger the innate immune system to produce higher levels of defensins. Research into compounds that can safely and effectively upregulate BBD5 expression is ongoing. Understanding the intricate regulatory networks that control β-defensin gene expression is key to developing targeted strategies for enhancing innate immunity in livestock. mdpi.com

Potential for BBD5 as a Biomarker in Animal Diseases

The expression of this compound (BBD5) is often induced in response to infection and inflammation, making it a potential biomarker for detecting and monitoring animal diseases. mdpi.com A biomarker is a measurable indicator of a biological state or condition, and identifying reliable biomarkers is crucial for early disease diagnosis and management.

In the context of bovine mastitis, a common and costly disease in dairy cattle, the levels of β-defensins in milk have been shown to increase during infection. mdpi.comresearchgate.net This suggests that BBD5 could serve as a sensitive indicator of intramammary inflammation. Early detection of mastitis allows for prompt intervention, which can reduce the severity of the disease and minimize economic losses. mdpi.com

The utility of BBD5 as a biomarker extends beyond mastitis. Its expression can be upregulated in response to a variety of bacterial, viral, and fungal infections. physiology.org Therefore, monitoring BBD5 levels in different biological samples, such as milk, blood, or tissue, could provide valuable diagnostic information for a range of infectious diseases in livestock.

Further research is needed to validate the use of BBD5 as a clinical biomarker. This includes establishing baseline expression levels in healthy animals and determining the correlation between BBD5 concentrations and disease severity. The development of rapid and cost-effective assays for measuring BBD5 would also be necessary for its practical application in veterinary diagnostics.

Protein Engineering of BBD5 for Enhanced Functionality

Protein engineering offers a powerful tool for improving the therapeutic potential of this compound (BBD5). By modifying the amino acid sequence of the peptide, it is possible to enhance its antimicrobial activity, broaden its spectrum of action, and improve its stability.

One approach to protein engineering involves creating synthetic analogs of BBD5. This allows for the systematic substitution of amino acids to identify key residues responsible for its antimicrobial function. By understanding the structure-function relationship of BBD5, researchers can design novel peptides with optimized properties.

Another strategy is the development of recombinant multidomain proteins. This involves combining the active domains of BBD5 with other host defense peptides or functional domains to create chimeric proteins with enhanced capabilities. For example, a study on human beta-defensin 3 (HβD3) and human defensin (B1577277) 5 (HD5) demonstrated that combining domains could result in broad-spectrum antimicrobials with low toxicity. nih.gov A similar approach could be applied to BBD5 to develop new therapeutic agents for animal health.

The goal of protein engineering is to create BBD5 variants that are more potent against specific pathogens, less susceptible to degradation, and have improved safety profiles. These engineered peptides could provide a new generation of antimicrobial drugs to combat infectious diseases in livestock, including those caused by antibiotic-resistant bacteria. nih.gov

Genetic Selection and Breeding Strategies to Optimize BBD5 Expression in Cattle

Genetic selection and breeding offer a long-term strategy for enhancing the innate immunity of cattle by optimizing the expression of genes like this compound (BBD5). The significant variation in the number of β-defensin genes among different species and even within a species suggests that these genes have been subject to evolutionary pressures from pathogens. physiology.orgnih.gov

Identifying genetic variations, such as single nucleotide polymorphisms (SNPs), within the BBD5 gene and its regulatory regions can provide insights into their association with disease resistance. Cattle with specific genetic markers linked to higher BBD5 expression or more effective BBD5 variants may exhibit greater resistance to certain infections.

Marker-assisted selection (MAS) is a breeding strategy that uses these genetic markers to identify and select animals with desirable traits. By incorporating markers for enhanced BBD5 function into breeding programs, it may be possible to develop cattle herds with improved innate immunity. This approach could lead to a reduction in disease incidence and a decreased need for antimicrobial treatments.

Furthermore, a deeper understanding of the genetic architecture of the β-defensin gene family in cattle will be crucial for developing effective breeding strategies. nih.gov The extensive copy number variation observed in the β-defensin gene clusters on bovine chromosomes suggests a complex genetic landscape that can be harnessed for improving animal health. physiology.orgnih.gov

Q & A

Q. What are the key structural and functional characteristics of Bovine Beta-defensin 5 (BNBD5) that distinguish it from other beta-defensins?

BNBD5 is part of a rapidly evolving gene family characterized by conserved cysteine residues forming three disulfide bonds critical for its antimicrobial activity. Unlike BNBD4 and enteric beta-defensin (EBD), BNBD5 shows sequence divergence (11.2–32.4%) in phylogenetic comparisons, suggesting unique functional adaptations . Its expression in mucosal surfaces (e.g., mammary glands) and role in innate immunity against pathogens like Streptococcus mutans highlight its tissue-specific antimicrobial properties .

Q. How is BNBD5 expression regulated in bovine tissues, and what methodologies are used to quantify its mRNA levels?

BNBD5 expression is quantified using RT-qPCR with validated reference genes (e.g., GAPDH, ACTB) to normalize data, especially in studies on mastitis or reproductive tissues . Experimental designs must include controls for RNA integrity and reverse transcription efficiency. For tissue-specific regulation, chromatin immunoprecipitation (ChIP) or luciferase reporter assays can identify promoter elements and transcription factors (e.g., NF-κB) driving BNBD5 expression .

Q. What are the standard protocols for assessing BNBD5's antimicrobial activity in vitro?

Recombinant BNBD5 is expressed in E. coli or eukaryotic systems, purified via affinity chromatography, and tested in broth microdilution assays against Gram-positive/negative bacteria. Minimum inhibitory concentrations (MICs) are determined under standardized pH and salt conditions, as defensin activity is sensitive to ionic strength . Include negative controls (e.g., scrambled peptides) to confirm specificity.

Advanced Research Questions

Q. How do copy number variations (CNVs) or single-nucleotide polymorphisms (SNPs) in BNBD5 affect its functional efficacy and disease resistance in cattle?

CNVs in beta-defensin genes (e.g., DEFB103) correlate with altered sperm motility and uterine gene expression in bulls, suggesting similar mechanisms for BNBD5 . Use whole-genome sequencing or droplet digital PCR (ddPCR) to quantify CNVs, and employ CRISPR/Cas9-edited cell lines to validate functional impacts of SNPs on antimicrobial activity or immune modulation .

Q. What experimental strategies resolve contradictions in BNBD5's dual roles as an antimicrobial peptide and immune modulator?

Conflicting data may arise from differences in experimental models (e.g., in vitro vs. in vivo) or pathogen-specific responses. Address this by:

  • Conducting transcriptomic profiling (RNA-seq) of BNBD5-treated immune cells to map cytokine networks.
  • Using knockout/transgenic models to isolate antimicrobial vs. signaling roles .
  • Applying multi-omics integration (proteomics, metabolomics) to identify context-dependent interactions .

Q. How can cross-species comparative genomics improve understanding of BNBD5's evolutionary conservation and functional divergence?

Phylogenetic analysis of BNBD5 homologs (e.g., human DEFB1, buffalo LAP) reveals conserved cysteine motifs but divergent antimicrobial spectra. Use codon-based substitution models (e.g., PAML) to detect positive selection in specific residues, and leverage structural modeling (AlphaFold) to predict functional impacts of sequence variations .

Q. What are the challenges in designing in vivo studies to evaluate BNBD5's therapeutic potential for bovine mastitis?

Key challenges include:

  • Delivery methods : Optimize lipid nanoparticles or viral vectors for intramammary infusion to avoid peptide degradation .
  • Host-microbiome interactions : Monitor shifts in commensal microbiota using 16S rRNA sequencing post-treatment .
  • Ethical and regulatory compliance : Adhere to guidelines for animal welfare and data reproducibility (e.g., ARRIVE 2.0) .

Methodological Best Practices

Q. How should researchers address variability in BNBD5 expression data across studies?

  • Standardize sample collection protocols (e.g., freeze tissues in RNAlater within 10 minutes of excision).
  • Use ≥3 biological replicates and report statistical power calculations.
  • Validate antibodies via Western blotting with knockout controls to confirm specificity .

Q. What bioinformatic tools are recommended for analyzing BNBD5's gene regulatory networks?

  • Promoter analysis : MEME Suite for motif discovery; JASPAR for transcription factor binding sites.
  • Co-expression networks : Weighted Gene Co-expression Network Analysis (WGCNA) using RNA-seq datasets from public repositories (e.g., NCBI GEO) .
  • Pathway enrichment : DAVID or Metascape for linking BNBD5 to immune pathways (e.g., TLR signaling) .

Q. How to ensure reproducibility in BNBD5 functional assays?

  • Deposit raw data (e.g., MIC values, RNA-seq reads) in FAIR-compliant repositories like Zenodo.
  • Follow MIAME guidelines for microarray/qPCR data and include detailed metadata .
  • Publish step-by-step protocols in protocols.io , citing lot numbers for critical reagents (e.g., Sigma-Aldryt peptides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.